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1-(4-Methoxybutyl)piperidin-4-amine

Cat. No.: B13243052
M. Wt: 186.29 g/mol
InChI Key: YYBGIHHDOCGDQD-UHFFFAOYSA-N
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Description

Overview of Piperidine (B6355638) Scaffold in Contemporary Chemical Research

The piperidine ring, consisting of five carbon atoms and one nitrogen atom in a sp3-hybridized state, is a fundamental structural motif in organic chemistry. nih.gov Its non-planar, chair-like conformation allows for diverse stereochemical arrangements, making it a versatile building block for complex molecular architectures. The presence of the nitrogen atom also imparts basicity and the potential for various chemical modifications. In recent years, the scientific community has shown significant interest in piperidine-containing compounds, with over 7,000 related papers published in a five-year span, according to Sci-Finder. nih.gov This highlights the extensive and ongoing exploration of this heterocyclic system in various scientific domains.

The utility of the piperidine scaffold is further expanded through fragment-based drug discovery (FBDD). rsc.org By synthesizing and analyzing various regio- and diastereoisomers of substituted piperidines, researchers can explore a wider range of three-dimensional chemical space. rsc.org This approach moves away from the predominantly flat, two-dimensional molecules often found in screening collections, offering new avenues for identifying novel drug leads. rsc.org

Importance of Substituted Piperidine Derivatives in Advanced Chemical and Medicinal Applications

The true value of the piperidine scaffold is realized through the introduction of various substituents, leading to a vast library of derivatives with diverse pharmacological activities. nih.govresearchgate.net These derivatives are integral components in more than twenty classes of pharmaceuticals, including analgesics, antipsychotics, antihistamines, and anticancer agents. nih.govarizona.edu The strategic placement of functional groups on the piperidine ring can significantly influence a molecule's physicochemical properties, such as lipophilicity and basicity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. thieme-connect.com

Substituted piperidines have been instrumental in the development of treatments for a range of conditions. For instance, piperidine derivatives are central to drugs targeting the central nervous system (CNS), including those for Alzheimer's disease. nih.gov The ability to modify the piperidine structure allows for the fine-tuning of receptor binding affinity and selectivity, leading to more effective and targeted therapies. thieme-connect.com Furthermore, the introduction of specific substituents can enhance a compound's metabolic stability and membrane permeability, crucial factors for drug efficacy. researchgate.net The versatility of piperidin-4-ones as intermediates allows for the synthesis of a wide array of derivatives with potential applications as anticancer and anti-HIV agents. nih.gov

Research Landscape of 1-(4-Methoxybutyl)piperidin-4-amine and its Analogues in Patent Literature and Academic Studies

The specific compound, this compound, and its close structural relatives have appeared in both patent literature and academic research, primarily as intermediates in the synthesis of more complex molecules with potential therapeutic applications.

A key application of a related compound, 1-(3-methoxypropyl)piperidin-4-amine, is as an intermediate in the synthesis of Prucalopride, a drug used to treat constipation. google.com Patents have been filed detailing methods for the preparation of this intermediate, starting from 4-aminopiperidine (B84694). google.com The synthesis often involves protecting the primary amine, reacting the secondary amine with a bromo-derivative, and subsequent deprotection. google.com

The PubChem database lists patents associated with 1-(3-methoxypropyl)piperidin-4-amine, indicating its relevance in intellectual property and potential commercial applications. nih.gov While direct and extensive academic studies on this compound itself are not widely available, the research on analogous 4-aminopiperidine derivatives provides valuable insights. For example, studies on 4-aminopiperidines have explored their potential as antifungal agents by targeting ergosterol (B1671047) biosynthesis. mdpi.com

The synthesis of related N-substituted piperidine analogs has also been investigated for their potential as treatments for Alzheimer's disease. ajchem-a.com These studies often focus on the structure-activity relationship, exploring how different substituents on the piperidine nitrogen affect the compound's biological activity. ajchem-a.com

The table below provides a summary of key compounds mentioned and their documented roles.

Compound NameCAS NumberRole/Significance
This compound179474-79-4Chemical intermediate
1-(3-Methoxypropyl)piperidin-4-amine179474-79-4Intermediate for Prucalopride synthesis google.comnih.gov
4-Aminopiperidine13035-19-3Starting material for synthesis google.com
Prucalopride179474-81-8Drug for treating constipation google.com
1-(4-Methoxybenzyl)piperidin-4-amine78471-35-9Chemical intermediate bldpharm.comnih.gov
Piperidin-4-one41662-79-7Versatile intermediate in synthesis nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22N2O B13243052 1-(4-Methoxybutyl)piperidin-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H22N2O

Molecular Weight

186.29 g/mol

IUPAC Name

1-(4-methoxybutyl)piperidin-4-amine

InChI

InChI=1S/C10H22N2O/c1-13-9-3-2-6-12-7-4-10(11)5-8-12/h10H,2-9,11H2,1H3

InChI Key

YYBGIHHDOCGDQD-UHFFFAOYSA-N

Canonical SMILES

COCCCCN1CCC(CC1)N

Origin of Product

United States

Chemical Reactivity and Mechanistic Organic Chemistry of 1 4 Methoxybutyl Piperidin 4 Amine

The chemical behavior of 1-(4-methoxybutyl)piperidin-4-amine is largely defined by the presence of its two amine functionalities and the piperidine (B6355638) ring structure. The primary amine at the C-4 position and the tertiary amine within the ring exhibit distinct reactivity profiles.

Nucleophilic Reactivity and Substitution Reactions of Amines

The nitrogen atoms in this compound possess lone pairs of electrons, rendering them nucleophilic. This inherent nucleophilicity is the basis for their participation in substitution reactions.

The primary amine (-NH2) and the ring's secondary amine can both act as nucleophiles, typically in reactions with alkyl halides. However, controlling the selectivity of these reactions can be challenging. Direct alkylation with alkyl halides often leads to a mixture of products, including secondary, tertiary, and even quaternary ammonium (B1175870) salts, because the newly formed amine products are often still nucleophilic and can react further. libretexts.orgyoutube.com

To achieve selective N-alkylation, synthetic strategies often involve a protection-deprotection sequence. For instance, in the synthesis of the related compound 1-(3-methoxypropyl)-4-piperidinamine, the primary amine of 4-aminopiperidine (B84694) is first protected with benzophenone. This allows the selective alkylation of the secondary ring amine with 3-methoxy-bromopropane. The protecting group is subsequently removed under acidic conditions to yield the desired product. google.com

Another method to control reactivity and prevent over-alkylation is the Gabriel synthesis, which utilizes the phthalimide (B116566) anion as an ammonia (B1221849) surrogate. This anion acts as a nucleophile, displacing a halide from an alkyl halide. The resulting phthalimide derivative can then be hydrolyzed to release the primary amine. libretexts.org

The table below summarizes typical nucleophilic substitution reactions involving amine functionalities similar to those in the target molecule.

Reaction TypeReagentsProduct TypeKey Characteristics
Direct AlkylationAlkyl Halide (R-X)Mixture of primary, secondary, tertiary, and quaternary aminesDifficult to control; the product is often more nucleophilic than the reactant. youtube.com
Reductive AminationAldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Secondary or Tertiary AmineA common and effective method for C-N bond formation. mdpi.com
Protected AlkylationProtecting Group (e.g., Boc, Cbz, Benzophenone), Alkyl Halide, Deprotection AgentSelectively Alkylated AmineAllows for regioselective alkylation of multifunctional amines. google.com
Gabriel SynthesisPhthalimide, Alkyl Halide, Hydrazine/AcidPrimary AmineAvoids over-alkylation by using a protected nitrogen nucleophile. libretexts.org

Electrophilic Substitution on Aromatic Conjugates of Piperidine Derivatives

The parent molecule, this compound, is aliphatic and does not undergo electrophilic aromatic substitution (EAS). However, if the piperidine ring is attached to an aromatic system, it influences the reactivity of that system. The piperidine group, connected via its nitrogen atom, acts as a strong activating group due to the lone pair on the nitrogen, which can be donated to the aromatic ring through resonance. This increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. It directs incoming electrophiles to the ortho and para positions.

Conversely, if the piperidine ring is attached to an aromatic system via one of its carbon atoms (as in 4-phenylpiperidine (B165713) derivatives), its effect is generally weakly activating due to inductive effects. nih.govnih.gov The six primary types of electrophilic aromatic substitution reactions are halogenation, nitration, sulfonation, Friedel-Crafts alkylation, and Friedel-Crafts acylation. masterorganicchemistry.com

Ring Transformations and Rearrangement Reactions Involving the Piperidine Core

The saturated piperidine ring is generally stable. Ring transformation or rearrangement reactions are not common but can be induced under specific conditions or through strategic synthesis design. Most literature focuses on the synthesis of the piperidine ring rather than its transformation.

Syntheses often involve intramolecular cyclization, where a linear precursor containing a nitrogen source (like an amine) closes to form the six-membered ring. mdpi.com These reactions, such as reductive amination or radical-mediated cyclizations, create the piperidine core. mdpi.com The conformation of the piperidine ring, which typically adopts a chair conformation to minimize steric strain, is a critical aspect of its chemistry. chemrevlett.com Substituents on the ring can influence this conformation, and in some substituted piperidin-4-ones, boat or twist-boat conformations have been observed. chemrevlett.com While not a rearrangement of the core atoms, a change from a chair to a boat conformation represents a significant structural transformation.

Oxidative and Reductive Processes Applied to the Core Structure and its Functional Groups

The functional groups of this compound can undergo various oxidative and reductive transformations.

Oxidative Processes: The primary and tertiary amine groups can be oxidized. For instance, monoamine oxidase (MAO) enzymes are known to catalyze the oxidative deamination of monoamines. nih.gov Piperidine derivatives can act as inhibitors of these enzymes, indicating their interaction with the enzyme's oxidative catalytic cycle. nih.gov Chemical oxidation can also occur, though it often leads to a complex mixture of products unless specific reagents are used.

Reductive Processes: Reductive processes are more commonly employed in the synthesis of piperidine derivatives. A key synthetic route is reductive amination, where a ketone precursor (like a piperidin-4-one) reacts with an amine, and the resulting imine or enamine intermediate is reduced in situ to form the amine. mdpi.comnih.gov For example, 1-(4-methoxybutyl)piperidin-4-one could be reacted with ammonia under reductive conditions to form the target molecule.

Catalytic hydrogenation is another crucial reductive process. It is used to reduce various functional groups without affecting the stable piperidine ring. For example, nitro groups on aromatic conjugates can be reduced to amines, or double bonds within side chains can be saturated. nih.gov In the synthesis of related compounds, high-pressure hydrogenation over a palladium catalyst has been used. google.com

The table below highlights some relevant oxidative and reductive methods.

ProcessReagent/CatalystFunctional Group Transformation
Oxidation Monoamine Oxidase (MAO)Amine → Oxidative Deamination
Oxidation Dess-Martin Periodinane (DMP)Alcohol → Aldehyde/Ketone nih.gov
Reduction NaBH(OAc)₃, H₂/Pd, DIBAL-HKetone/Aldehyde/Imine → Amine/Alcohol mdpi.com
Reduction H₂/Catalyst (e.g., Pd, Pt)Nitro group → Amine nih.gov

Mechanistic Studies of Specific Catalyzed Reactions and Reaction Pathways

Mechanistic studies provide insight into how reactions involving piperidine derivatives proceed.

Base Catalysis: Piperidine itself is often used as a base catalyst in organic reactions. In nucleophilic aromatic substitution (SNAr) reactions, piperidine can act not only as a nucleophile but also as a base catalyst, facilitating the deprotonation of the intermediate Meisenheimer complex. Studies on the reaction of 2-methoxy-3-nitrothiophene (B1314167) with piperidine show that the reaction is second-order with respect to the amine, indicating that a second molecule of piperidine is involved in the rate-determining deprotonation step. rsc.org

Metal-Catalyzed Reactions: The synthesis of piperidine rings often relies on metal catalysis.

Palladium-catalyzed reactions: These are used for C-N bond formation, such as in the cyclization of amino acetals. mdpi.com

Cobalt-catalyzed reactions: Cobalt complexes can catalyze the intramolecular radical cyclization of amino-aldehydes to form piperidines. mdpi.com

Rhodium-catalyzed reactions: Rh(I) catalysts have been employed for asymmetric hydrogenation to create chiral piperidine structures. rsc.org

Reaction Pathways: The reaction of primary amines, like the one at the C-4 position of the target molecule, can be complex. Studies on the reaction between catechols and primary amines show that multiple pathways can operate simultaneously, including Michael-type additions and Schiff base formation, leading to a wide array of products. researchgate.netnih.gov These studies highlight the complexity that can arise when the primary amine of this compound reacts, for example, with quinone-like structures.

Fentanyl synthesis pathways, which often involve precursors like 4-anilinopiperidine (4-AP), also offer mechanistic insights. federalregister.gov These multi-step syntheses involve catalyzed C-N bond formations and acylations that are mechanistically related to reactions the amine groups on this compound could undergo. federalregister.gov

Advanced Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of 1-(4-Methoxybutyl)piperidin-4-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom within the molecule. Both ¹H and ¹³C NMR are employed to map out the carbon-hydrogen framework.

In the ¹H NMR spectrum of this compound, specific proton signals would correspond to the different parts of the molecule. For instance, the protons on the piperidine (B6355638) ring would appear as a series of multiplets, while the methoxy (B1213986) group (–OCH₃) would present as a distinct singlet. The protons of the butyl chain would also exhibit characteristic signals, with their chemical shifts influenced by their proximity to the nitrogen atom and the methoxy group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
Methoxy (–OCH₃) ~3.3 Singlet
Piperidine ring protons ~1.2 - 3.0 Multiplets
Butyl chain protons (–CH₂–) ~1.4 - 2.4 Multiplets

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
Methoxy (–OCH₃) ~59
Piperidine ring carbons ~30 - 55
Butyl chain carbons ~20 - 70

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation patterns. In a typical MS experiment, the molecule is ionized and then separated based on its mass-to-charge ratio (m/z).

The resulting mass spectrum will show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can determine this mass with very high accuracy, which helps to confirm the molecular formula.

Furthermore, the molecule undergoes fragmentation in the mass spectrometer, producing a unique pattern of fragment ions. Analysis of these fragments can provide valuable structural information. For example, common fragmentation pathways for piperidine derivatives often involve cleavage of the ring or loss of substituents. nih.gov

Table 3: Expected Mass Spectrometry Data for this compound

Parameter Expected Value
Molecular Formula C₁₀H₂₂N₂O
Exact Mass 186.1732 u
Molecular Weight 186.30 g/mol

Chromatographic Techniques for Compound Purity and Separation (e.g., HPLC, GC)

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from any unreacted starting materials or byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

High-Performance Liquid Chromatography (HPLC) HPLC separates compounds based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase. For a polar compound like this compound, a reversed-phase HPLC method would likely be used, employing a nonpolar stationary phase and a polar mobile phase. The purity of the sample is determined by the presence of a single, sharp peak in the chromatogram. The retention time of this peak is a characteristic property of the compound under specific chromatographic conditions. The use of a suitable detector, such as a UV-Vis or a mass spectrometer (LC-MS), allows for quantification and further identification.

Gas Chromatography (GC) GC is suitable for the analysis of volatile and thermally stable compounds. This compound may require derivatization to increase its volatility and thermal stability for GC analysis. In GC, the sample is vaporized and transported through a column by an inert carrier gas. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. The purity is again assessed by the presence of a single peak. GC coupled with a Flame Ionization Detector (FID) or a mass spectrometer (GC-MS) provides high sensitivity and specificity. researchgate.net GC-MS is particularly powerful as it combines the separation capabilities of GC with the identification power of MS. nih.gov

X-ray Crystallography for Solid-State Structure Determination and Polymorphism Analysis

X-ray crystallography is the gold standard for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique involves diffracting X-rays off a single crystal of this compound. The resulting diffraction pattern is then used to calculate the precise positions of all atoms in the crystal lattice.

This analysis provides unambiguous confirmation of the molecular structure, including bond lengths, bond angles, and torsional angles. It can also reveal details about intermolecular interactions, such as hydrogen bonding, which can influence the compound's physical properties.

Furthermore, X-ray crystallography is crucial for studying polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can have different physical properties, such as solubility and melting point, which are important considerations in various applications.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation is recorded, producing an IR spectrum.

For this compound, the IR spectrum would show characteristic absorption bands for its key functional groups. The presence of a primary amine (–NH₂) is typically indicated by two bands in the 3300-3500 cm⁻¹ region, corresponding to symmetric and asymmetric N-H stretching vibrations. libretexts.orglibretexts.org C-N stretching vibrations for aliphatic amines are usually found in the 1000-1250 cm⁻¹ range. libretexts.org The C-O stretch of the methoxy group would likely appear as a strong band around 1075-1150 cm⁻¹. The C-H stretching vibrations of the alkyl groups would be observed around 2800-3000 cm⁻¹.

Table 4: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Absorption Range (cm⁻¹) Vibration Type
Amine (N-H) 3300 - 3500 Stretch (two bands for primary amine)
Alkyl (C-H) 2800 - 3000 Stretch
Ether (C-O) 1075 - 1150 Stretch

Computational and Theoretical Studies of 1 4 Methoxybutyl Piperidin 4 Amine and Derivatives

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are instrumental in understanding how a ligand, such as a derivative of 1-(4-methoxybutyl)piperidin-4-amine, might interact with a biological target, typically a protein. These computational techniques predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of the interaction.

For instance, studies on various piperidine-based compounds have successfully used docking simulations to elucidate their binding modes with targets like the sigma-1 receptor (S1R). nih.gov These simulations can reveal crucial amino acid residues that form key interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions—with the ligand. nih.gov In a typical study, a virtual library of piperidine (B6355638) derivatives can be screened against a protein target to identify promising candidates for further development. The binding affinity, often expressed as a Ki value, can be computationally estimated to rank the potential efficacy of different derivatives. nih.gov

For example, research on piperidine derivatives as inhibitors of Mycobacterium tuberculosis MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase) utilized molecular modeling to guide the synthesis and optimization of inhibitors with improved potency and drug-like properties. nih.gov Similarly, docking studies on 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives as NLRP3 inflammasome inhibitors helped to identify potential binding sites and explain the observed activity of the compounds. mdpi.com

The general workflow for such a study involves:

Preparation of the Receptor: Obtaining the 3D structure of the target protein, often from a crystallographic database like the Protein Data Bank (PDB).

Preparation of the Ligand: Generating the 3D structure of the this compound derivative and optimizing its geometry.

Docking Simulation: Using a docking program to place the ligand into the binding site of the receptor in various possible conformations and orientations.

Scoring and Analysis: Evaluating the predicted binding poses using a scoring function to estimate the binding affinity and analyzing the key interactions between the ligand and the receptor.

Table 1: Example Data from a Hypothetical Docking Study of this compound Derivatives against a Target Protein

DerivativePredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound -7.5ASP120, TYR150, PHE280
N-Benzyl-1-(4-methoxybutyl)piperidin-4-amine -8.2ASP120, TYR150, PHE280, TRP95
1-(4-Methoxybutyl)-N-phenylpiperidin-4-amine -7.9TYR150, PHE280, LEU300

Note: This table is illustrative and does not represent actual experimental data.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure of a molecule. Methods like Density Functional Theory (DFT) are widely used to calculate various molecular properties that govern a molecule's reactivity and behavior. researchgate.net

For this compound and its analogs, these calculations can predict:

Electron Distribution and Molecular Electrostatic Potential (MEP): The MEP map visually represents the regions of a molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for understanding how the molecule will interact with other molecules, including biological targets. researchgate.net

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. researchgate.net

Atomic Charges: Calculating the partial charges on each atom helps to identify sites susceptible to nucleophilic or electrophilic attack.

Studies on similar heterocyclic systems, such as piperidin-4-one derivatives, have employed DFT calculations to analyze their molecular geometry, vibrational frequencies, and electronic properties. nih.gov These theoretical findings are often correlated with experimental data from techniques like X-ray crystallography and spectroscopy to validate the computational models. researchgate.netnih.gov

Table 2: Hypothetical Calculated Electronic Properties of this compound using DFT

PropertyCalculated Value
HOMO Energy -6.2 eV
LUMO Energy 1.5 eV
HOMO-LUMO Gap 7.7 eV
Dipole Moment 2.5 D

Note: This table is illustrative and does not represent actual experimental data.

Conformational Analysis and Energy Landscapes of the Piperidine Scaffold

Computational methods are essential for exploring the conformational landscape of piperidine derivatives. By calculating the relative energies of different conformers, it's possible to determine the most stable, low-energy conformations that the molecule is likely to adopt. rsc.org Factors influencing conformational preference include steric hindrance, intramolecular hydrogen bonding, and electronic effects like hyperconjugation and charge-dipole interactions. nih.govresearchgate.net

For example, a systematic survey of fluorinated piperidine derivatives used computational investigations to reveal that solvation and solvent polarity play a major role in determining conformational preferences, in addition to established delocalization forces. nih.govresearchgate.netnih.gov The study of 2,4-disubstituted N-Boc piperidines showed how the interplay between substituents and the protecting group dictates the adoption of either a twist-boat or a chair conformation to minimize unfavorable steric interactions. rsc.org This type of analysis is crucial for designing molecules with specific three-dimensional shapes to fit into a target's binding pocket.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry can accurately predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate the chemical shifts of ¹H and ¹³C NMR spectra. epstem.net These theoretical predictions can be invaluable in assigning the signals in an experimental spectrum to specific atoms within the molecule. epstem.net

For instance, in the study of novel piperidin-4-one imine derivatives, DFT calculations were used to compute the FT-IR spectra, which were then compared with the experimental spectra to confirm the molecular structure. researchgate.net

Table 3: Hypothetical Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for this compound

Carbon AtomExperimental Chemical Shift (ppm)Calculated Chemical Shift (ppm)
C4 (CH-NH₂) 50.250.8
C3, C5 (CH₂) ** 35.135.5
C2, C6 (CH₂) 53.854.2
Cα (CH₂-N) 58.058.5
Cβ (CH₂) 25.425.9
Cγ (CH₂) **29.830.1
Cδ (CH₂-O) 70.170.6
O-CH₃ 58.959.3

Note: This table is illustrative and does not represent actual experimental data.

Reaction Pathway Elucidation and Transition State Analysis through Computational Chemistry

Computational chemistry can also be used to study the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. By mapping the potential energy surface of a reaction, chemists can identify the most likely reaction pathway, including the structures of transition states and intermediates.

For the synthesis of this compound and its derivatives, computational methods could be used to:

Investigate Reaction Mechanisms: For example, understanding the mechanism of the reductive amination step often used in the synthesis of such compounds.

Predict Reaction Barriers: Calculating the activation energies for different potential reaction pathways can help in optimizing reaction conditions (e.g., temperature, catalyst) to favor the desired product.

Analyze Transition State Structures: Determining the geometry of the transition state provides a detailed picture of the bond-breaking and bond-forming processes that occur during the reaction.

While specific computational studies on the reaction pathways for this compound are not widely published, the principles have been applied to similar systems. For instance, understanding the conformational behavior of piperidines is crucial for predicting the stereochemical outcome of reactions. nih.gov

Research Applications and Broader Significance of the 1 4 Methoxybutyl Piperidin 4 Amine Scaffold

Scaffold-Based Design and Synthesis of Novel Analogues for Bioactive Molecules

The inherent structural features of the piperidine (B6355638) scaffold make it an attractive starting point for combinatorial chemistry and scaffold-based drug design. Its non-planar, chair-like conformation allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets. researchgate.net

Exploration of Structure-Activity Relationships (SAR) of Piperidine Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity. For piperidine derivatives, SAR studies have revealed several key principles that guide the design of more potent and selective molecules. researchgate.net

Modifications to the piperidine ring itself, the substituents on the ring, and the nitrogen atom can dramatically alter a compound's biological profile. researchgate.netnih.gov For instance, the introduction of chiral centers into the piperidine scaffold can significantly influence a molecule's druggability, affecting its potency and pharmacokinetic properties. researchgate.netthieme-connect.com In the development of HIV-1 protease inhibitors, SAR studies showed that a (R)-piperidine-3-carboxamide as a specific ligand, combined with other moieties, resulted in the most effective inhibitory activity. nih.gov

Furthermore, in a series of compounds designed as dual-acting histamine H3 and sigma-1 receptor ligands, replacing a piperazine ring with a piperidine ring was identified as a critical structural element for achieving the desired dual activity. acs.orgnih.gov This highlights the profound impact that the core heterocyclic structure has on receptor affinity and selectivity. For inhibitors of the influenza virus, SAR studies indicated that the ether linkage between a quinoline and the piperidine ring is crucial for inhibitory activity. researchgate.net

The table below summarizes key SAR findings for various piperidine-based compounds.

Target Scaffold/Series Key SAR Findings Reference Compound/Series Example
HIV-1 Protease Piperidine-derived P2-ligandsThe stereochemistry and position of substituents on the piperidine ring are critical. (R)-piperidine-3-carboxamide at the P2 position showed the highest potency.Compound 22a
Histamine H3 / Sigma-1 Receptors Piperazine vs. Piperidine coreReplacing a piperazine with a piperidine ring is a key element for achieving dual H3/σ1 receptor activity.Compounds 4 (piperazine) vs. 5 (piperidine)
Influenza Virus Quinoline-piperidine ethersThe ether linkage between the quinoline and piperidine moieties is essential for antiviral activity.Compound 11e (tert-Butyl 4-(quinolin-4-yloxy)piperidine-1-carboxylate)
Trypanosoma cruzi 4-Azaindole-2-piperidineIntroducing unsaturation in the piperidine ring led to a ten-fold increase in potency. Replacing the piperidine with an acyclic or morpholine ring resulted in loss of activity.Compounds 23 (saturated) vs. 52 (unsaturated)

Design of Novel Analogs for Modulating Biological Targets

The 1-(4-methoxybutyl)piperidin-4-amine scaffold provides a template for creating diverse chemical libraries to target various biological systems. By systematically modifying the core structure, medicinal chemists can develop novel analogs with tailored activities. This strategy has been successfully applied to generate potent and selective ligands for a range of targets.

For example, a series of potent HIV-1 protease inhibitors were designed using diverse piperidine analogues as P2-ligands. nih.gov This structure-based design approach led to the synthesis of compounds with nanomolar inhibitory activity. nih.gov Similarly, functionalized quinoline analogues decorated with a modified piperidine-containing side chain have been synthesized as potential antimalarial agents, leading to the identification of several highly potent hit structures. nih.gov The discovery of 4-aminopiperidine (B84694) (4AP) derivatives as inhibitors of Hepatitis C Virus (HCV) proliferation prompted a medicinal chemistry campaign to optimize the scaffold, resulting in derivatives with increased potency and improved metabolic properties. nih.gov

Application in Chemical Biology Research

The versatility of the piperidine scaffold is evident in its wide application in chemical biology for developing specific molecular probes and therapeutic candidates.

Development of Enzyme Inhibitors (e.g., Renin)

The renin-angiotensin system is a critical regulator of blood pressure, making the enzyme renin a key therapeutic target for hypertension. nih.govnih.gov The piperidine scaffold has been instrumental in the development of nonpeptidic direct renin inhibitors (DRIs), overcoming the poor oral bioavailability of earlier peptidomimetic compounds. nih.gov

A high-throughput screening campaign identified a simple 3,5-disubstituted piperidine as a lead compound. nih.govnih.gov Subsequent optimization of the substituents flanking the central piperidine core, which acts as a transition-state surrogate, led to analogs with picomolar affinities and improved pharmacokinetic properties. nih.govnih.gov X-ray crystallography revealed that the basic nitrogen of the piperidine ring interacts with the catalytic aspartic acid residues in the enzyme's active site, mimicking the transition state of the natural substrate. nih.gov This structure-based design approach has led to the identification of candidate compounds with potent and long-lasting blood pressure-lowering effects in preclinical models. researchgate.net

Compound Scaffold Type Target Inhibitory Potency (IC50 / Ki) Key Structural Feature
Compound 31 4-hydroxy-3,5-substituted piperidineReninHigh potency (specific values not detailed in source)The piperidine's basic nitrogen acts as a transition-state surrogate, interacting with catalytic aspartates. nih.gov
Various Piperidine Inhibitors 3,4-disubstituted piperidineReninPicomolar affinitiesOptimized substituents based on structural analysis of the renin active site. nih.gov

Modulators of Receptor Activity (e.g., Sigma Receptors, Histamine H3)

The piperidine scaffold is a common feature in ligands targeting central nervous system (CNS) receptors, including sigma (σ) and histamine H3 receptors, which are implicated in various neurological and psychiatric disorders. nih.govchemrxiv.org

Sigma (σ) Receptors: The σ1 receptor has been implicated in a variety of CNS disorders, including pain, depression, and neurodegenerative diseases like Alzheimer's. chemrxiv.orgchemrxiv.org The piperidine scaffold is a key component in many potent σ1 receptor modulators. chemrxiv.orgresearchgate.net For example, 4-phenyl-1-(4-phenylbutyl) piperidine (PPBP) is a potent σ1-receptor ligand that has demonstrated neuroprotective effects in models of ischemia. nih.govnih.gov SAR studies have highlighted that piperidine's basic nitrogen forms a key interaction with the Glu172 residue in the σ1 receptor binding pocket. chemrxiv.org

Histamine H3 Receptors: The histamine H3 receptor (H3R) is a G-protein coupled receptor that modulates the release of several neurotransmitters in the CNS. nih.govnih.gov H3R antagonists are being investigated for various neurological conditions. Many potent H3R ligands incorporate a piperidine moiety. acs.orgnih.gov Interestingly, research has led to the development of dual-acting ligands that target both H3R and σ1 receptors, which may offer synergistic effects for treating complex conditions like neuropathic pain. acs.orgunict.itunisi.it In these dual-target ligands, the piperidine ring has been identified as a crucial structural element for high affinity at the σ1 receptor while maintaining affinity for the H3R. nih.govunisi.it

Compound Target(s) Affinity (Ki) Key Finding
Compound 5 Histamine H3 / Sigma-1hH3R Ki = 7.70 nM; σ1R Ki = 3.64 nMPiperidine ring identified as a key structural element for dual H3/σ1 activity. acs.orgnih.gov
Compound 11 Histamine H3 / Sigma-1hH3R Ki = 6.2 nM; σ1R Ki = 4.41 nMShowed the highest binding preference for σ1R among tested compounds. nih.gov
PPBP Sigma-1Not specifiedProvides ischemic neuroprotection. nih.gov Modulates nitric oxide production. nih.gov

Anti-Infective Agent Development (e.g., Antifungal, Antiviral)

The piperidine scaffold is a privileged structure in the development of agents to combat infectious diseases. Its derivatives have shown a broad spectrum of activity against various pathogens. researchgate.netpharmjournal.ru

Antifungal Activity: Fungal infections, particularly from drug-resistant strains like Candida auris, pose a significant public health threat. nih.gov Novel piperidine derivatives containing a triazole moiety have been synthesized and tested against C. auris, showing potent antifungal activity. nih.gov These compounds were found to induce apoptosis and cell cycle arrest in the fungal pathogen. nih.gov Other studies have demonstrated the antifungal properties of piperidine-based surfactants against drug-susceptible and resistant Candida albicans and Cryptococcus neoformans. researchgate.net The natural alkaloid piperine, which contains a piperidine ring, has also been investigated for its antifungal activity against Candida albicans. nih.gov

Antiviral Activity: Piperidine-based compounds have emerged as promising antiviral agents. mdpi.com They have been investigated as inhibitors against a range of viruses, including coronaviruses, influenza, and Hepatitis C virus (HCV). researchgate.netnih.govfrontiersin.orggavinpublishers.com

Coronaviruses: Piperidine carboxamide scaffolds have been developed as inhibitors for the SARS-CoV papain-like protease (PLpro), an essential enzyme for viral replication. frontiersin.org N-aryl-piperidine-4-carboxamides have also been shown to inhibit human coronaviruses, including SARS-CoV-2 variants, at low micromolar concentrations, suggesting their potential as broad-spectrum antiviral agents. gavinpublishers.com

Influenza Virus: Optimized piperidine derivatives have demonstrated excellent inhibitory activity against various influenza virus strains, with EC50 values as low as 0.05 µM. researchgate.net

Hepatitis C Virus (HCV): A high-throughput screen identified 4-aminopiperidine (4AP) derivatives as potent inhibitors of HCV proliferation. nih.gov These compounds were found to target the assembly and release stages of the viral life cycle and act synergistically with other approved anti-HCV drugs. nih.gov

Potential in Materials Science and Supramolecular Assemblies

The utility of the piperidine scaffold extends beyond medicinal chemistry into the realm of materials science. The structural and chemical properties of piperidine make it a valuable building block for the synthesis of polymers and the formation of supramolecular assemblies.

Piperidine can be used as a monomer or a catalyst in the synthesis of specialized polymers. smolecule.com These polymers can exhibit unique properties such as enhanced thermal stability, specific conductivity, or biocompatibility, making them suitable for a range of applications. smolecule.com For example, piperidine-based polymers have been investigated as kinetic hydrate inhibitors, which are crucial in the oil and gas industry. acs.org Specifically, poly(N-acryloyl-nipecotamide), which features a pendant piperidine ring, has shown good performance in preventing the formation of gas hydrates. acs.org

Furthermore, poly(arylene piperidine)s have been designed to create anion exchange membranes (AEMs). These materials are essential components in fuel cells and other electrochemical devices. By modifying the piperidine rings within the polymer structure, researchers can tune the properties of the AEMs, such as their ion conductivity and chemical stability. acs.org

In the field of supramolecular chemistry, heterocyclic amines like piperazine (a closely related six-membered ring containing two nitrogen atoms) are utilized as building blocks for the self-assembly of hydrogen-bonded crystalline networks. rsc.org The ability of the nitrogen atom in the piperidine ring to act as a hydrogen bond acceptor suggests that piperidine scaffolds, including this compound, could also be incorporated into the design of novel supramolecular structures with tailored architectures and functions.

Table 2: Applications of Piperidine Scaffolds in Materials Science
Application AreaSpecific ExampleKey Properties/Function
Polymer SynthesisPoly(N-acryloyl-nipecotamide)Kinetic hydrate inhibition for the oil and gas industry. acs.org
Anion Exchange Membranes (AEMs)Poly(arylene piperidine)sTunable ion conductivity and high chemical stability for fuel cells. acs.org
Bioactive FilmsPiperidine-based sodium alginate/poly(vinyl alcohol) filmsControlled release of therapeutic molecules and antimicrobial properties. nih.gov

Future Directions and Emerging Research Avenues for Piperidine Scaffolds

The piperidine scaffold is a privileged structure in drug discovery, with over 70 FDA-approved drugs containing this moiety. enamine.net The versatility of this scaffold ensures that it will remain a central focus of future research, with several emerging avenues being actively explored.

One of the most significant future directions is the continued development of novel synthetic methodologies to access a wider diversity of piperidine derivatives. mdpi.com This includes the creation of substituted, spirocyclic, and condensed piperidine systems, which will allow for a more thorough exploration of the chemical space around this scaffold. mdpi.comnih.gov Such advancements will be crucial for fine-tuning the pharmacological properties of new drug candidates.

Fragment-based drug discovery is another promising area where piperidine scaffolds are poised to make a significant impact. The development of libraries of 3D piperidine fragments will provide researchers with valuable starting points for the design of new lead compounds. nih.gov These fragments can be used to probe the binding sites of various biological targets, leading to the identification of novel therapeutics.

Furthermore, there is growing interest in the application of piperidine derivatives in new therapeutic areas. While their role in central nervous system disorders is well-established, research is expanding to investigate their potential as anticancer, antiviral, and anti-inflammatory agents. ijnrd.orgnih.gov The continued exploration of the biological activities of diverse piperidine-containing molecules will undoubtedly uncover new therapeutic opportunities.

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